LHRH, phe(5)-delta-ala(6)-

Description

Propriétés

Numéro CAS |

114681-51-5 |

|---|---|

Formule moléculaire |

C56H75N17O12 |

Poids moléculaire |

1178.3 g/mol |

Nom IUPAC |

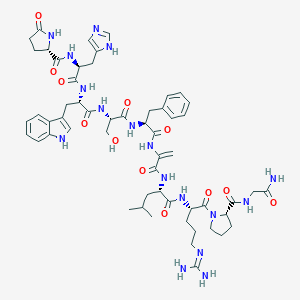

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Clé InChI |

PGAMPMHVOILGBZ-YTAGXALCSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Autres numéros CAS |

114681-51-5 |

Séquence |

XHWSFXLRPG |

Synonymes |

5-PDA-LHRH 5-Phe-6-delta-Ala-LHRH GnRH, Phe(5)-delta-Ala(6)- LHRH, Phe(5)-delta-Ala(6)- LHRH, phenylalanyl(5)-delta-alanine(6)- |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Characterization of Lhrh, Phe 5 Delta Ala 6

Peptide Synthesis Approaches for LHRH Analogues

The synthesis of LHRH analogues like LHRH, phe(5)-delta-ala(6)- can be achieved through various methods, each with its own set of advantages and challenges. The two primary approaches are solution-phase synthesis and solid-phase peptide synthesis (SPPS).

The fragment condensation approach in the solution phase is a classical method for peptide synthesis. springernature.com This technique involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a stepwise manner to form the final, full-length peptide. springernature.com For the synthesis of (Phe5, delta Ala6)-LHRH, this method has been employed using minimal protection of the side chains of the amino acids. nih.gov The synthesis involves creating specific peptide fragments and then ligating them to construct the target molecule. nih.gov While this method can be laborious, it allows for the purification of intermediate fragments, which can lead to a highly pure final product. springernature.com

Solid-phase peptide synthesis (SPPS) is a widely used and often automated method for synthesizing peptides. lsu.edupacific.edu In SPPS, the C-terminal amino acid of the desired peptide is attached to an insoluble polymer resin support. lsu.edupacific.edu The peptide chain is then elongated by sequentially adding protected amino acids. pacific.edu The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is common in SPPS, as it can be removed under mild basic conditions, allowing for the synthesis of complex peptides with minimal side-chain protection. ias.ac.in

SPPS offers several advantages, including the ability to use excess reagents to drive reactions to completion and the ease of purification by simply washing the resin. lsu.edu This methodology has been successfully applied to the synthesis of various LHRH analogues. ias.ac.innih.gov For instance, the synthesis of des(Pro9,Gly10)-LHRH derivatives has been accomplished using a solid-phase method where the protected peptide intermediates are cleaved from the resin by reacting with specific amines. nih.gov

| Synthesis Method | Description | Key Features |

| Fragment Condensation | Smaller, protected peptide fragments are synthesized in solution and then coupled together. springernature.comnih.gov | Allows for purification of intermediate fragments; can be time-consuming. springernature.comnih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on a solid resin support. lsu.edupacific.edu | Often automated; uses excess reagents for high yields; purification is simplified. lsu.edu |

Specific Strategies for Dehydroalanine (B155165) Incorporation at Position 6

The incorporation of dehydroalanine (Dha) at a specific position in a peptide chain, such as position 6 in LHRH, phe(5)-delta-ala(6)-, requires specialized chemical strategies as dehydroamino acids cannot be incorporated using standard peptide synthesis protocols. nih.gov

One common method involves the post-translational modification of a precursor amino acid, such as cysteine or serine. wikipedia.orgnih.gov The side chain of the incorporated precursor is chemically modified to induce an elimination reaction, resulting in the formation of the dehydroalanine residue. wikipedia.orgresearchgate.net For example, cysteine residues can be converted to dehydroalanine through a bis-alkylation–elimination process. researchgate.netrsc.org This involves the double alkylation of the cysteine's thiol group, forming a cyclic sulfonium (B1226848) intermediate that then undergoes elimination to yield the dehydroalanine. nih.gov

Another approach involves the synthesis of a protected dehydroalanine building block that can be directly incorporated during peptide synthesis. However, these building blocks can be unstable. wikipedia.org A more recent method involves the oxidative elimination of a phenylselenocysteine (B1259780) (SecPh) residue. nih.gov A protected Fmoc-SecPh can be incorporated into the peptide using standard SPPS techniques. Following the synthesis and deprotection of the peptide, a mild oxidation step converts the phenylselenocysteine into dehydroalanine. nih.gov

| Precursor Amino Acid | Conversion Method | Key Reagents/Conditions |

| Cysteine | Bis-alkylation–elimination researchgate.netrsc.org | Methyl dibromovalerate nih.gov |

| Phenylselenocysteine | Oxidative elimination nih.gov | Hydrogen peroxide or sodium periodate (B1199274) nih.gov |

Purification and Analytical Characterization Techniques

Following the synthesis of LHRH, phe(5)-delta-ala(6)-, rigorous purification and analytical characterization are essential to ensure the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the purification and analysis of synthetic peptides. google.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is passed through a column containing a nonpolar stationary phase. google.comacs.org A gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase is used to elute the peptide. google.comacs.org

For purification, preparative HPLC is employed to isolate the desired peptide from a complex mixture of byproducts and unreacted starting materials. google.com The purity of the collected fractions is then assessed using analytical HPLC, which provides a quantitative measure of the peptide's purity. google.comacs.org

Mass spectrometry (MS) is an indispensable technique for the characterization of synthetic peptides. vulcanchem.com It provides a highly accurate measurement of the molecular weight of the peptide, which can be used to confirm its identity. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. researchgate.net

In addition to confirming the molecular weight, tandem mass spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide. researchgate.net In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. pacific.edu This fragmentation pattern provides information about the sequence of amino acids in the peptide, allowing for the definitive confirmation of the structure of LHRH, phe(5)-delta-ala(6)-. nih.govresearchgate.net

| Technique | Purpose | Information Obtained |

| HPLC | Purification and Purity Assessment google.comacs.org | Separation of the target peptide from impurities; quantitative purity data. google.comacs.org |

| Mass Spectrometry (MS) | Structural Confirmation vulcanchem.comresearchgate.net | Accurate molecular weight; amino acid sequence confirmation (via MS/MS). researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of LHRH, phe(5)-delta-ala(6)-. It provides unequivocal proof of the covalent structure by mapping the chemical environment and connectivity of each atom in the peptide.

The introduction of a dehydroalanine (Δ-Ala) residue at position 6 is a key structural modification that gives rise to unique and diagnostic signals in the ¹H NMR spectrum. Unlike a standard alanine (B10760859) residue, Δ-Ala possesses two vinyl protons attached to its β-carbon (Cβ). These protons typically resonate in a downfield region of the spectrum, providing a clear marker for the successful incorporation of the unsaturated residue. The synthesis and characterization of this analog have confirmed the presence of dehydroalanine through ¹H NMR analysis. leibniz-fli.de

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive assignment of all proton resonances.

¹H NMR Spectra: 1D spectra provide the initial overview of proton types. Key signals for LHRH, phe(5)-delta-ala(6)- include the aromatic protons from Phe, Tyr, Trp, and His residues, the distinct vinyl protons of Δ-Ala, and the various α-proton (CαH) and side-chain protons for all ten residues.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, allowing for the assignment of protons within a single amino acid's spin system (e.g., connecting an amide proton to its α-proton and subsequently to its side-chain protons).

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling, revealing all protons within a given amino acid's spin system from a single cross-peak.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for sequential assignment. It detects protons that are close in space (<5 Å), allowing for the identification of connections between adjacent amino acid residues (e.g., a NOE between the α-proton of Phe⁵ and the amide proton of the following residue). For the Phe⁵-Δ-Ala⁶ linkage, a key NOE would be expected between the α-proton of Phe⁵ and the vinyl protons of Δ-Ala⁶, confirming their sequence.

The planarity of the Δ-Ala residue significantly restricts the conformational freedom of the peptide backbone, a feature that can be further probed by observing specific long-range NOEs. nih.govbeilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for Key Residues in a Δ-Ala Containing Peptide

This table presents expected chemical shift ranges for the protons of the modified residues in LHRH, phe(5)-delta-ala(6)-, based on data for similar dehydroalanine-containing peptides. nih.govbeilstein-journals.org Actual values depend on the specific solvent and conformational state.

| Residue | Proton | Expected Chemical Shift (ppm) | Notes |

| Phe⁵ | NH | ~8.0 - 8.5 | Amide proton, position influenced by H-bonding. |

| CαH | ~4.4 - 4.8 | Shift depends on backbone conformation (φ, ψ angles). | |

| CβH₂ | ~2.9 - 3.2 | Aromatic side chain protons resonate further downfield (~7.2 ppm). | |

| Δ-Ala⁶ | NH | ~8.5 - 9.5 | The amide proton of the unsaturated residue is typically downfield. |

| CβH (vinyl) | ~5.5 - 6.5 | Two distinct signals for the two vinyl protons are characteristic of Δ-Ala. |

Other Spectroscopic Methods (e.g., Circular Dichroism (CD), Infrared (IR)) for Conformational Insights

While NMR confirms the covalent structure, optical spectroscopy methods like Circular Dichroism (CD) and Infrared (IR) spectroscopy are vital for understanding the peptide's global secondary structure in solution. The rigid, planar geometry of the Δ-Ala residue is known to induce specific conformational preferences, such as β-turns or helical structures, which these techniques can detect. nih.govbeilstein-journals.orgnih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone and thus its secondary structure. nih.govresearchgate.net The resulting spectrum in the far-UV region (190-250 nm) provides a signature for the types of secondary structures present.

α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

β-Turn: Different types of turns have distinct CD spectra, but they are often characterized by a negative band around 205 nm and a positive band near 225 nm. The introduction of a Δ-Ala residue is known to stabilize turn structures. beilstein-journals.org

Random Coil: A disordered conformation typically results in a strong negative band near 200 nm.

For LHRH, phe(5)-delta-ala(6)-, the CD spectrum would be analyzed to determine if the Δ-Ala⁶ modification induces a specific, ordered conformation, such as a β-turn, which is a known structural motif in many bioactive LHRH analogs. nih.gov

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information on the vibrational modes of the peptide's functional groups. The amide I and amide II bands are particularly sensitive to the hydrogen-bonding patterns within the backbone and are thus diagnostic of secondary structure. leibniz-fli.denih.gov

Amide I (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly dependent on the secondary structure.

Amide II (1510-1580 cm⁻¹): Results from N-H bending and C-N stretching vibrations. nih.gov

The analysis of these bands allows for the identification and quantification of different structural elements.

Table 2: Characteristic IR Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | ~1650 - 1658 |

| β-Sheet (antiparallel) | ~1610 - 1640 and ~1680-1700 (weak) |

| β-Turn | ~1660 - 1685 |

| Random Coil | ~1640 - 1650 |

For LHRH, phe(5)-delta-ala(6)-, FTIR analysis would focus on the position of the Amide I band to confirm the presence of ordered structures like β-turns, which are predicted to be stabilized by the Δ-Ala substitution. nih.govlew.ro Studies on model peptides have shown that the presence of Δ-Ala can lead to the formation of intramolecularly hydrogen-bonded structures, which would be reflected in the IR spectrum. nih.gov

Structural and Conformational Analysis of Lhrh, Phe 5 Delta Ala 6

Elucidation of Molecular Conformation and Backbone Dynamics

Molecular dynamics simulations and conformational energy calculations on various LHRH analogs suggest that a specific three-dimensional structure, often involving a β-turn, is crucial for receptor binding and biological activity. nih.gov The rigidity imposed by the ΔAla(6) substitution likely hinders the peptide's ability to adopt the necessary conformation for effective interaction with the LHRH receptor.

Role of Dehydroalanine (B155165) at Position 6 in Peptide Flexibility and Conformation

The substitution of glycine (B1666218) with dehydroalanine at position 6 is a critical modification that dramatically alters the peptide's structural and biological properties.

Impact on Beta-Turn Conformations and Stability

A β-turn is a structural motif in peptides and proteins involving four consecutive amino acid residues where the polypeptide chain folds back on itself by nearly 180 degrees. iiitd.edu.in This feature is considered essential for the bioactivity of many LHRH analogs. nih.gov The native LHRH is thought to adopt a β-turn conformation, particularly in the region of residues 5-8, which facilitates its binding to the receptor. researchgate.net

The presence of dehydroalanine at position 6, however, appears to disrupt the formation or stabilization of the required β-turn conformation. The planarity of the ΔAla residue can lead to altered dihedral angles (phi and psi) of the peptide backbone, which may not be conducive to the formation of a stable β-turn. While certain dehydropeptides have been shown to favor β-turn structures, the specific context within the LHRH sequence appears to be unfavorable in the case of [Phe(5), ΔAla(6)]-LHRH. researchgate.net

Comparison with D-Amino Acid Substitutions at Position 6

In contrast to the introduction of dehydroalanine, the substitution of Gly(6) with certain D-amino acids has been shown to significantly enhance the biological activity of LHRH analogs. nih.gov The incorporation of D-amino acids at this position, such as D-Ala, D-Leu, D-Phe, and D-Trp, leads to analogs with substantially greater gonadotropin-releasing activities. nih.gov

This enhancement is attributed to the D-amino acid's ability to stabilize a preferred β-turn conformation that is favorable for receptor binding. nih.gov The side chain of the D-amino acid can adopt a position that promotes the formation of a hydrogen bond between the C=O of Tyr(5) and the N-H of Leu(7), a key feature of a stable β-turn. The increased lipophilicity and size of the D-amino acid side chain can also contribute to enhanced activity. nih.gov

The table below summarizes the relative activities of LHRH analogs with different substitutions at position 6.

| Substitution at Position 6 | Relative LH-Releasing Activity (compared to LHRH) |

| Gly (native) | 1 |

| D-Ala | 7.0 |

| D-Leu | 9.0 |

| D-Phe | 10 |

| D-Trp | 13 |

| delta-Ala | Inactive nih.gov |

Data sourced from multiple studies and presented for comparative purposes. nih.govnih.gov

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques provide invaluable insights into the three-dimensional structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR spectroscopy is a powerful tool for determining the conformation of peptides. For LHRH, phe(5)-delta-ala(6)-, NMR studies have been instrumental in confirming the successful incorporation of the dehydroalanine residue into the peptide sequence. nih.gov The presence of characteristic signals corresponding to the vinyl protons of dehydroalanine provides unambiguous evidence of its inclusion. vulcanchem.com

Further NMR analysis, including techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the proximity of different protons within the peptide, allowing for the elucidation of secondary structures such as β-turns. researchgate.net In the case of [Phe(5), ΔAla(6)]-LHRH, NMR data would be expected to show a lack of the specific Nuclear Overhauser Effects (NOEs) that are characteristic of the β-turn conformation observed in highly active D-amino acid-substituted analogs. nih.gov

X-ray Crystallographic Studies of LHRH Analogs and Related Peptidomimetics

While a specific crystal structure for LHRH, phe(5)-delta-ala(6)- is not publicly available, X-ray crystallographic and cryo-electron microscopy (cryo-EM) studies of other LHRH analogs and their receptors provide critical insights into the structural determinants of activity.

High-resolution structures of the Gonadotropin-Releasing Hormone receptor (GnRHR) in complex with various ligands have revealed a conserved "U"-shaped conformation for the bound peptide. This shape is crucial for high-affinity binding within the transmembrane domain core of the receptor. The N-terminal portion of the LHRH analog penetrates deeply into the receptor, playing a key role in its activation.

Studies on non-peptide antagonists, such as elagolix, bound to the GnRH receptor have also been informative. X-ray diffraction data has elucidated the hydrophobic binding pocket defined by the N-terminus and transmembrane helices 2, 3, 5, 6, and 7. These structural snapshots of the receptor in various states help to rationalize the effects of different ligand modifications.

Furthermore, crystallographic studies of G protein-coupled receptors (GPCRs), the family to which GnRHR belongs, have confirmed that while ligands bind to variable extracellular surfaces, the seven-transmembrane helical structure is responsible for transmitting the activation signal to the cell's interior. These general principles of GPCR structure and activation are fundamental to understanding how LHRH analogs function.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable for exploring the conformational landscape of flexible peptides like LHRH and its analogs, providing insights that are often challenging to obtain through experimental methods alone.

Conformational Space Exploration and Energy Minimization

Conformational energy calculations and molecular dynamics (MD) simulations are powerful tools for investigating the structural properties of LHRH analogs. These studies aim to identify low-energy, stable conformations that the peptide is likely to adopt.

For many LHRH analogs, a key structural feature is a β-turn, often involving residues in the 5-8 region. This turn brings the N- and C-termini of the peptide into closer proximity, which is believed to be important for receptor binding. The substitution of the naturally occurring Glycine at position 6 with a D-amino acid is a common modification that stabilizes a β-II' turn conformation. This pre-organization of the peptide into an active-like conformation can reduce the entropic penalty of binding and enhance receptor affinity.

In the case of LHRH, phe(5)-delta-ala(6)-, the introduction of a dehydroalanine (Δ-Ala) at position 6 creates a rigid, planar structure due to the α,β-unsaturation. This modification significantly restricts the conformational flexibility around this position. While substitutions with D-amino acids at position 6 often lead to highly potent analogs by stabilizing a favorable turn, the rigidity imposed by Δ-Ala has been found to be detrimental. Studies have shown that (Phe5, delta Ala6)-LH-RH is inactive, suggesting that a certain degree of flexibility at position 6 is crucial for retaining biological activity.

Conformational analysis of other analogs, such as those conjugated with anthraquinone (B42736) derivatives, has also highlighted the importance of a bent conformation at position 6, which allows the side chains to be exposed to the solvent and available for interaction with the receptor.

Table 1: Impact of Position 6 Substitution on LHRH Analog Conformation

| Substitution at Position 6 | Conformational Effect | Impact on Activity |

| Glycine (Native) | High flexibility, allows for β-II' turn formation upon binding. | Native activity. |

| D-amino acid | Stabilizes β-II' turn, pre-organizes peptide for binding. | Often leads to superagonists with increased potency. |

| delta-Alan |

Structure Activity Relationship Sar of Lhrh, Phe 5 Delta Ala 6

General Principles of LHRH Structure-Activity Relationships

The biological activity of LHRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is highly dependent on its specific amino acid sequence and conformation. The N-terminal (pGlu1) and C-terminal (Gly-NH210) ends of the molecule are crucial for its biological function.

A key conformational feature for agonistic activity is the formation of a β-II' turn involving the central tetrapeptide sequence Tyr5-Gly6-Leu7-Arg8. This turn brings the N- and C-termini of the peptide into proximity, which is thought to be essential for proper receptor binding and activation. The glycine (B1666218) at position 6 is conformationally flexible, allowing the peptide to adopt this bioactive conformation.

Furthermore, the native LHRH molecule is susceptible to enzymatic degradation, particularly at the Tyr5-Gly6 and Gly6-Leu7 bonds. This rapid cleavage contributes to its short biological half-life. Much of the design of potent LHRH analogues has focused on stabilizing the bioactive conformation and increasing resistance to enzymatic degradation.

Significance of Dehydroalanine (B155165) at Position 6 for Biological Potency

The introduction of a dehydroalanine (ΔAla) residue at position 6 in the LHRH sequence, particularly in the analogue [Phe5, ΔAla6]-LHRH, has profound consequences for its biological activity.

Analysis of Inactivity in Comparison to Native LHRH

Research has demonstrated that the analogue [Phe5, ΔAla6]-LHRH is biologically inactive when compared to the native LHRH. researchgate.net This lack of activity indicates that the α,β-dehydrogenation of the alanine (B10760859) residue at position 6 is not tolerated for maintaining the biological function of the hormone.

Correlation Between Conformational Flexibility at Position 6 and Activity

The inactivity of [Phe5, ΔAla6]-LHRH suggests that the conformational flexibility at position 6 is a critical determinant of biological activity. researchgate.net The double bond in dehydroalanine introduces a more rigid and planar structure compared to the flexible glycine residue in native LHRH. This rigidity likely prevents the peptide from adopting the necessary β-II' turn conformation required for effective receptor binding and signal transduction. Theoretical studies on peptides containing dehydroalanine have shown that it tends to adopt an extended conformation, which would be contrary to the turn required for LHRH activity.

Role of Phenylalanine at Position 5 in LHRH Analogue Design

The amino acid at position 5, natively tyrosine, plays a significant role in the interaction of LHRH with its receptor. In the design of LHRH analogues, modifications at this position have been explored for both agonists and antagonists. While the focus of this article is on [Phe5, ΔAla6]-LHRH, it is important to understand the context of position 5 substitutions. The substitution of tyrosine with phenylalanine, another aromatic amino acid, is a relatively conservative change. However, in the context of the rigidifying ΔAla at position 6, this substitution at position 5 is part of an inactive analogue. In the broader field of LHRH antagonist design, various aromatic amino acid substitutions at position 5 have been investigated to optimize receptor binding and inhibitory activity.

Comparative SAR with Other LHRH Analogues Bearing Modifications at Position 6

To fully appreciate the impact of the ΔAla6 modification, it is instructive to compare it with other substitutions at this position, particularly the successful incorporation of D-amino acids.

D-Amino Acid Substitutions (e.g., D-Ala6, D-Leu6, D-Trp6)

In stark contrast to the introduction of ΔAla6, the substitution of Gly6 with a D-amino acid has been a cornerstone in the development of highly potent LHRH superagonists. This strategic modification has two primary benefits:

Stabilization of the Bioactive Conformation: The incorporation of a D-amino acid at position 6 promotes the formation and stabilization of the β-II' turn. This pre-organizes the peptide into its active conformation, leading to enhanced receptor binding affinity.

Increased Resistance to Enzymatic Degradation: The D-amino acid at position 6 renders the peptide more resistant to cleavage by endopeptidases that typically target the Tyr5-Gly6 bond in the native hormone. This increased stability leads to a longer biological half-life and sustained activity.

The potency of these D-amino acid substituted analogues often correlates with the hydrophobicity and bulk of the substituted residue.

Table 1: Comparative Activity of LHRH Analogues with Modifications at Position 6

| Analogue | Modification at Position 6 | Relative Potency (compared to LHRH) |

| Native LHRH | Glycine | 1 |

| [Phe5, ΔAla6]-LHRH | Dehydroalanine | Inactive |

| [D-Ala6]-LHRH | D-Alanine | ~3-5x |

| [D-Leu6]-LHRH | D-Leucine | ~5-9x |

| [D-Trp6]-LHRH | D-Tryptophan | ~100x |

Note: The relative potencies are approximate and can vary depending on the specific assay used.

The data clearly illustrates that while the introduction of a rigid, planar dehydroalanine at position 6 abolishes activity, the substitution with a D-amino acid significantly enhances it. This highlights the critical importance of not just the presence of a substituent at position 6, but its specific stereochemistry and conformational properties in dictating the biological activity of LHRH analogues.

Compound Names

Other Non-Proteinogenic Amino Acid Incorporations

The substitution of natural amino acids with non-proteinogenic counterparts in LHRH analogs is a key strategy to modulate their biological activity, stability, and receptor binding affinity. nih.gov The incorporation of these synthetic amino acids can lead to significant changes in the peptide's conformation and its interaction with the LHRH receptor. nih.gov

One notable example is the analog LHRH, phe(5)-delta-ala(6)-, where the glycine residue at position 6 is replaced by dehydroalanine (ΔAla). Research on this specific analog has shown that the introduction of a double bond in the alanine side chain at this position results in a complete loss of biological activity when compared to the native LHRH. nih.gov This finding suggests that the α,β-dehydrogenation of the amino acid at position 6 is not favorable for receptor interaction and that the conformational flexibility at this position is likely critical for the molecule to adopt the necessary bioactive conformation for receptor binding and activation. nih.gov

In contrast, the substitution of the glycine at position 6 with a D-amino acid, such as D-alanine, has been shown to significantly enhance the biological activity of LHRH analogs. nih.gov This enhancement is attributed to the D-amino acid's ability to promote a specific bend in the peptide backbone, which is favorable for receptor binding and also increases resistance to enzymatic degradation.

The following table summarizes the effects of various non-proteinogenic amino acid substitutions on the biological activity of LHRH analogs.

| LHRH Analog | Substitution | Relative Biological Activity (%) |

| LHRH | None (Native) | 100 |

| LHRH, phe(5)-delta-ala(6)- | Gly6 -> ΔAla6 | Inactive nih.gov |

| [D-Ala6]-LHRH | Gly6 -> D-Ala6 | Significantly Enhanced nih.gov |

| [pyro-L-alpha-(1-aminoadipic)]-LHRH | pGlu1 -> pyro-L-α-(1-aminoadipic) | 12.5 nih.gov |

| [3-(2-naphthyl)-L-Ala3]-LHRH | Trp3 -> 3-(2-naphthyl)-L-Ala | 51.8 nih.gov |

| [delta-N-i-Pr-L-Orn8]-LHRH | Arg8 -> δ-N-i-Pr-L-Orn | 3.7 nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Influence of N-Terminal and C-Terminal Modifications on Overall Activity

N-Terminal Modifications:

The N-terminus of LHRH is a pyroglutamic acid (pGlu) residue. This cyclic structure already provides some protection against aminopeptidases. Further modifications at the N-terminus, such as acetylation, can also enhance stability. While the native pGlu is crucial for activity, some substitutions with other non-proteinogenic amino acids have been explored, often resulting in reduced but still present activity, as seen with [pyro-L-alpha-(1-aminoadipic)]-LHRH. nih.gov

C-Terminal Modifications:

The C-terminus of native LHRH is a glycinamide (B1583983). The amidation of the C-terminal carboxyl group is a critical modification that significantly enhances the biological activity of LHRH and its analogs. This modification neutralizes the negative charge of the carboxyl group, which is thought to be important for receptor interaction and also increases the peptide's resistance to carboxypeptidases.

A widely studied and highly effective C-terminal modification is the replacement of the C-terminal glycinamide with an ethylamide group, often in combination with the deletion of the glycine at position 10. For instance, the analog (D-Ala-6, des-Gly-NH2-10)-LHRH ethylamide exhibits greatly enhanced Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) releasing activity. nih.gov

The following table illustrates the impact of terminal modifications on the activity of LHRH analogs.

| LHRH Analog | N-Terminal Modification | C-Terminal Modification | Relative Biological Activity |

| LHRH | pGlu | Glycinamide | 100% |

| des-Gly10(Phe5, delta Ala6)-LHRH ethylamide | pGlu | Ethylamide | Inactive nih.gov |

| (D-Ala-6, des-Gly-NH2-10)-LHRH ethylamide | pGlu | Ethylamide | Greatly Enhanced nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Lhrh Receptor Binding and Molecular Interaction Studies of Lhrh, Phe 5 Delta Ala 6

Characterization of LHRH Receptor Binding Sites

The LHRH receptor, a member of the G protein-coupled receptor (GPCR) superfamily, possesses a specific binding site that recognizes the LHRH peptide and its analogs. nih.gov These receptors are primarily located on gonadotrope cells in the anterior pituitary gland but have also been identified in various other tissues, including reproductive organs and cancer cells. nih.gov The characterization of these binding sites is crucial for understanding the mechanism of action of LHRH and for the design of synthetic analogs.

The binding of LHRH to its receptor is a high-affinity interaction, a prerequisite for initiating a biological response at low physiological concentrations. nih.gov Structure-activity relationship studies have revealed that specific amino acid residues within the LHRH decapeptide are critical for receptor binding and activation. The N-terminal and C-terminal domains of LHRH are particularly important for these functions. oup.com

Key amino acid residues, including His2 and Trp3, are considered crucial for receptor activation, while residues like Pro9 are more critical for binding affinity. oup.com The central part of the peptide, particularly the residue at position 6, plays a significant role in determining the peptide's conformation, which in turn influences its ability to bind to the receptor effectively. researchgate.net The native Gly6 residue imparts a high degree of flexibility to the peptide backbone. nih.gov This flexibility is thought to be essential for the peptide to adopt the correct conformation for receptor binding. Computational studies suggest that LHRH agonists adopt a β-II' turn at the central tetrapeptide (residues 5-8), which is a common structural feature for active compounds. nih.gov

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. giffordbioscience.comcreative-bioarray.com These assays are highly sensitive and robust, allowing for the precise determination of binding affinity. giffordbioscience.comcreative-bioarray.com They typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

The general protocol for a radioligand binding assay involves incubating a preparation of receptors (e.g., cell membrane homogenates) with a radiolabeled ligand. giffordbioscience.com After reaching equilibrium, the bound radioligand is separated from the unbound ligand, and the amount of radioactivity associated with the receptors is measured. giffordbioscience.com

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. nih.gov The Kd can be determined directly through saturation binding assays.

The inhibition constant (Ki) represents the affinity of an unlabeled compound (competitor) for the receptor. It is determined through competition binding assays where the unlabeled compound competes with a radiolabeled ligand for binding to the receptor. The Ki is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) using the Cheng-Prusoff equation. revvity.com Like the Kd, a lower Ki value signifies a higher affinity of the compound for the receptor.

While specific Ki and Kd values for LHRH, phe(5)-delta-ala(6)- are not available in the cited literature, the reported lack of biological activity of this compound strongly suggests that it possesses a very high Ki and Kd, indicative of extremely low to negligible affinity for the LHRH receptor.

Saturation binding assays are performed by incubating a fixed amount of receptor with increasing concentrations of a radiolabeled ligand. creative-bioarray.com The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. Plotting the specific binding against the radioligand concentration yields a saturation curve, from which the Kd and the maximum number of binding sites (Bmax) can be determined.

Competition binding assays are used to determine the affinity of unlabeled compounds. giffordbioscience.com In these experiments, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The ability of the test compound to displace the radiolabeled ligand is measured, and the data are used to calculate the IC50 and subsequently the Ki value.

| Assay Type | Purpose | Key Parameters Determined | Description |

|---|---|---|---|

| Saturation Binding Assay | To determine the affinity of a radioligand and the density of receptors. | Kd (Dissociation Constant), Bmax (Maximum Receptor Density) | Increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation to measure specific binding at equilibrium. |

| Competition Binding Assay | To determine the binding affinity of an unlabeled compound. | IC50 (Half-maximal inhibitory concentration), Ki (Inhibition Constant) | A fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound for binding to the receptor. |

Investigating the Lack of Receptor Interaction or Activation by LHRH, Phe(5)-delta-Ala(6)-

Research into the biological activity of LHRH, phe(5)-delta-ala(6)- has demonstrated that this particular analog is inactive when compared to the native LHRH. This lack of activity is a direct consequence of its inability to effectively interact with and/or activate the LHRH receptor.

A study focused on LHRH analogs containing dehydroalanine (B155165) at the 6th position synthesized and evaluated (Phe5, delta Ala6)-LH-RH. The findings indicated that both this analog and a related ethylamide derivative were inactive. The researchers concluded that the α,β-dehydrogenation of alanine (B10760859) at position 6 is not tolerated for biological activity. This structural modification introduces a rigid, planar double bond in the peptide backbone at a position where flexibility is considered crucial. The study suggests that the flexibility at the Gly6 residue in the native LHRH is essential for the peptide to adopt the appropriate conformation required for receptor binding and subsequent activation.

The inactivity of LHRH, phe(5)-delta-ala(6)- can therefore be attributed to a significant reduction in its binding affinity for the LHRH receptor. The conformational constraints imposed by the dehydroalanine at position 6 likely prevent the peptide from assuming the necessary three-dimensional structure to fit into the receptor's binding pocket.

Molecular Docking and Computational Studies of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.gov These studies provide valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For LHRH and its analogs, molecular modeling and docking have been employed to understand the structural basis of their interaction with the LHRH receptor and to guide the design of new analogs with improved properties. acs.org

Computational analyses have been instrumental in elucidating the conformational requirements for LHRH receptor binding. nih.gov These studies have supported the hypothesis that a β-II' turn in the central region of the peptide is a key conformational feature for agonistic activity. nih.gov

The analysis of binding poses from molecular docking simulations can reveal how a ligand fits into the receptor's binding site and which amino acid residues of the receptor are involved in the interaction. Interaction energetics calculations can then be used to estimate the binding free energy of the ligand-receptor complex, providing a theoretical measure of binding affinity.

While specific molecular docking studies for LHRH, phe(5)-delta-ala(6)- were not found in the searched literature, it is possible to extrapolate the likely outcome of such an analysis based on its known inactivity. A docking simulation of this analog with the LHRH receptor would likely show:

Unfavorable Binding Poses: The rigid conformation imposed by the delta-alanine at position 6 would likely prevent the analog from adopting a low-energy and stable conformation within the binding pocket.

Poor Interaction Energetics: The inability to form key interactions with the receptor's amino acid residues would result in a high (less favorable) calculated binding free energy, consistent with low or no binding affinity.

Identifying Critical Residues for Receptor Recognition and Binding

The interaction between Luteinizing Hormone-Releasing Hormone (LHRH) analogs and the LHRH receptor is a highly specific process governed by the sequence and conformation of the peptide. The identification of critical amino acid residues, both in the ligand and the receptor, is fundamental to understanding the molecular basis of recognition and binding. Research into the structure-activity relationships of LHRH analogs has pinpointed several key positions within the decapeptide that are crucial for high-affinity binding and signal transduction. Among these, the residues at positions 5 and 6 are of significant interest in the design of potent LHRH agonists and antagonists.

The native LHRH peptide contains a tyrosine (Tyr) residue at position 5 and a glycine (B1666218) (Gly) at position 6. The central tetrapeptide sequence, spanning residues 5 through 8 (Tyr-Gly-Leu-Arg), is instrumental in forming a β-II' turn. This structural motif is considered a common feature for LHRH agonists, as it correctly orients the N-terminal and C-terminal domains of the peptide for optimal receptor interaction nih.gov. The N-terminal tripeptide is thought to be directly involved in binding to the receptor nih.gov.

Substitutions at position 5 can modulate both the binding affinity and the efficacy of the analog. For instance, replacing the native Tyr⁵ with a histidine (His) has been shown to enhance binding potency in some contexts, but this can be accompanied by a reduction in the luteinizing hormone-releasing activity oup.com. This suggests that the residue at position 5 plays a nuanced role in both anchoring the ligand to the receptor and inducing the conformational changes necessary for receptor activation oup.com. While the mammalian LHRH receptor is selective regarding substitutions at this position, some non-mammalian receptors show more promiscuity oup.comnih.gov.

The residue at position 6 is particularly critical for the biological activity and stability of LHRH analogs. The substitution of the original glycine with a D-amino acid is a well-established strategy for creating "superactive" agonists. This modification serves two primary purposes: it stabilizes the bioactive β-turn conformation, thereby increasing the affinity for the receptor, and it confers resistance to enzymatic degradation. The incorporation of a bulky D-amino acid at this position is permissible and can lead to analogs with significantly enhanced potency oup.com.

Mechanistic Investigations at the Cellular and Subcellular Level in Vitro Studies

Selection and Application of Cellular Models for LHRH Research

The in vitro investigation of Luteinizing Hormone-Releasing Hormone (LHRH) and its analogs relies on a variety of specialized cell culture models. These systems allow for the detailed examination of molecular interactions and signaling pathways in a controlled environment. The primary models include immortalized hypothalamic neurons, pituitary cell cultures, and cancer cell lines that endogenously or exogenously express the LHRH receptor.

Immortalized Hypothalamic LHRH Neurons (e.g., GT1-1 Cells)

Immortalized hypothalamic LHRH neurons, such as the widely used GT1-1 and GT1-7 cell lines, are an invaluable tool for studying the synthesis and secretion of LHRH. nih.gov These cells were developed through targeted tumorigenesis in transgenic mice and represent a homogeneous population of neurons that retain many of the key characteristics of native LHRH neurons. nih.gov

GT1-1 cells synthesize, process, and secrete LHRH in a pulsatile manner, mimicking the physiological release pattern observed in vivo. This makes them an excellent model for studying the direct effects of various substances, including LHRH analogs, on neuronal function and hormone release. Research using GT1-1 cells has been instrumental in understanding the autoregulation of LHRH gene expression and secretion. For example, studies have shown that opioids can directly inhibit stimulated LHRH release from GT1-1 cells, indicating a direct neuronal site of action.

Key Characteristics of GT1-1 Cells in LHRH Research:

| Feature | Description | Reference |

| Origin | Genetically targeted tumorigenesis in transgenic mice | nih.gov |

| Cell Type | Immortalized, differentiated hypothalamic LHRH neurons | nih.gov |

| Key Function | Synthesize and secrete LHRH in a pulsatile manner | nih.gov |

| Applications | Studying regulation of LHRH synthesis and release, neuronal signaling, effects of neuropeptides and analogs | nih.gov |

Pituitary Cell Culture Systems

Primary pituitary cell cultures are essential for studying the direct effects of LHRH and its analogs on the gonadotrope cells of the anterior pituitary. These cultures are typically prepared by dispersing pituitary glands from rodents and can be maintained for short periods. nih.govnih.gov Perifusion culture systems, which allow for the continuous flow of media over the cells, are particularly useful for studying the dynamics of gonadotropin release in response to pulsatile LHRH stimulation. nih.gov

These systems have been used to demonstrate the dose-dependent release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in response to LHRH. They have also been critical in characterizing the differences in pituitary responsiveness based on the sex and hormonal status of the animal from which the cells were derived. nih.gov

LHRH Receptor-Expressing Cancer Cell Lines (e.g., Ovarian, Breast, Prostate Cancer Cells)

A significant body of research has demonstrated that LHRH receptors are expressed in a variety of cancer cell lines, including those derived from ovarian, breast, endometrial, and prostate cancers. researchgate.netnih.gov This discovery has opened avenues for investigating the direct anti-proliferative effects of LHRH analogs on tumor cells.

Cell lines such as human breast cancer cells (MCF-7, MDA-MB-231), prostate cancer cells (LNCaP, DU-145), and ovarian cancer cells are used to assess the binding affinity of LHRH analogs and their subsequent effects on cell growth and signaling. researchgate.net These models are crucial for the preclinical development of targeted therapies that use LHRH analogs to deliver cytotoxic agents directly to cancer cells expressing the LHRH receptor. nih.gov

Table of LHRH Receptor-Expressing Cancer Cell Lines:

| Cancer Type | Example Cell Lines | Key Research Application | Reference |

| Breast Cancer | MCF-7, MDA-MB-231 | Studying direct anti-proliferative effects, receptor binding affinity | researchgate.net |

| Prostate Cancer | LNCaP, DU-145 | Investigating growth inhibition, development of targeted cytotoxic analogs | researchgate.net |

| Ovarian Cancer | EFO-21, NIH:OVCAR-3 | Evaluating anti-proliferative and apoptotic effects of LHRH analogs | researchgate.net |

| Endometrial Cancer | Ishikawa | Assessing direct inhibitory actions of LHRH analogs on tumor growth | nih.gov |

Assessment of Gonadotropin Secretion and Release in Response to LHRH, Phe(5)-delta-Ala(6)- (Expected Inactivity)

The biological activity of LHRH analogs is highly dependent on their amino acid sequence, particularly at positions 5, 6, and 7, which are critical for forming the β-II' turn structure necessary for receptor binding and activation. nih.gov Modifications at these positions can dramatically alter the compound's function, leading to super-agonists, antagonists, or inactive molecules.

Therefore, in an in vitro pituitary cell culture system, it is expected that treatment with LHRH, phe(5)-delta-ala(6)- would not result in a significant release of LH or FSH compared to control cultures or cultures treated with native LHRH or a known potent agonist like [D-Ala6]-LHRH. nih.govscientificlabs.ie The assessment would involve incubating primary pituitary cells with the analog and measuring the concentration of LH and FSH in the culture medium over time using methods like radioimmunoassay (RIA) or ELISA. The expected outcome would be gonadotropin levels similar to the basal secretion levels.

Intracellular Signal Transduction Pathway Analysis (in active analogs for comparison)

To understand the lack of activity of an analog like LHRH, phe(5)-delta-ala(6)-, it is essential to compare its effects on intracellular signaling pathways to those of active LHRH agonists. The LHRH receptor is a G-protein coupled receptor (GPCR), and its activation triggers a cascade of intracellular events. researchgate.netmdpi.com

G-Protein Coupling and Second Messenger Activation (e.g., cAMP, Phosphoinositide Metabolism, Calcium)

In pituitary gonadotropes, the LHRH receptor primarily couples to Gαq/11 proteins. researchgate.net Upon agonist binding, this G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rapid spike in cytosolic calcium concentration. DAG, along with the increased calcium, activates protein kinase C (PKC). This signaling cascade is fundamental for the synthesis and secretion of LH and FSH.

In contrast, in some LHRH receptor-expressing tumors, the receptor has been shown to couple to Gαi proteins. nih.gov Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is associated with the anti-proliferative effects of LHRH analogs in these cancer cells. nih.gov

An inactive analog like LHRH, phe(5)-delta-ala(6)- would be expected to fail in initiating this cascade. In experimental settings, cells (either pituitary or receptor-expressing cancer cells) would be treated with the analog, and key signaling events would be measured. It is anticipated that there would be no significant increase in IP3 production, no mobilization of intracellular calcium, and no change in cAMP levels following exposure to the inactive compound, in stark contrast to the robust responses elicited by native LHRH or its potent agonists.

Comparison of Expected Signaling Events:

| Signaling Event | Response to Active LHRH Agonist | Expected Response to Inactive LHRH, phe(5)-delta-ala(6)- |

| G-Protein Coupling | Activation of Gαq/11 (pituitary) or Gαi (some tumors) | No significant G-protein activation |

| Phosphoinositide Metabolism | Increased IP3 and DAG production | No change in IP3 or DAG levels |

| Intracellular Calcium | Rapid increase in cytosolic Ca2+ concentration | No significant change in Ca2+ levels |

| cAMP Levels | Decrease (in Gαi-coupled tumor cells) | No significant change in cAMP levels |

Involvement of Phospholipase C (PLC) and Phospholipase A2 (PLA2)

The binding of LHRH or its agonistic analogs to its G protein-coupled receptor typically initiates a cascade of intracellular events, prominently featuring the activation of phospholipase C (PLC). nih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin release. In contrast, LHRH, phe(5)-delta-ala(6)-, as an antagonist, is expected to competitively inhibit the binding of endogenous LHRH, thereby preventing the activation of PLC and the subsequent generation of these second messengers.

Phospholipase A2 (PLA2) has also been implicated in the priming effect of LHRH in the anterior pituitary. nih.govnih.gov LHRH-induced priming, a process that enhances the responsiveness of gonadotrophs to subsequent LHRH stimulation, appears to be dependent on a PKC-mediated, protein synthesis-dependent activation of PLA2, leading to the release of arachidonic acid. nih.gov Antagonistic analogs like LHRH, phe(5)-delta-ala(6)- would be predicted to block this priming mechanism by preventing the initial activation of the LHRH receptor and the downstream signaling cascade that involves PLA2. nih.gov

| Compound Type | Effect on Phospholipase C (PLC) | Effect on Phospholipase A2 (PLA2) |

|---|---|---|

| LHRH Agonist | Activation, leading to IP3 and DAG production nih.gov | Activation, involved in LHRH priming effect nih.gov |

| LHRH, phe(5)-delta-ala(6)- (Antagonist) | No activation; blocks agonist-induced activation | No activation; blocks agonist-induced priming effect |

Examination of Receptor Downregulation and Desensitization (in active analogs for comparison)

Continuous stimulation of the LHRH receptor by agonistic analogs leads to a phenomenon known as receptor downregulation and desensitization. nih.govresearchgate.net This process involves a decrease in the number of LHRH receptors on the cell surface and an uncoupling of the receptor from its signaling pathway, resulting in a diminished cellular response. nih.gov This is a key mechanism behind the therapeutic use of LHRH agonists in conditions requiring suppression of gonadotropin secretion. nih.govresearchgate.net

Conversely, LHRH antagonists, including presumably LHRH, phe(5)-delta-ala(6)-, primarily act through competitive blockade of the LHRH receptor. researchgate.netonclive.comyoutube.com While their main function is to prevent receptor activation, some evidence suggests that antagonists can also induce a degree of receptor downregulation. nih.gov However, this effect is generally less pronounced than that observed with agonists and is reversible upon cessation of treatment. nih.gov The primary mechanism of action for antagonists remains the immediate and competitive inhibition of LHRH binding. onclive.comyoutube.com

Molecular Events Following Ligand Binding (or lack thereof)

Receptor Internalization and Trafficking

Upon binding of either an agonist or an antagonist, the LHRH receptor-ligand complex is internalized. nih.gov This process involves the clustering of receptors on the cell surface followed by endocytosis. While internalization is a key step in the desensitization process for agonists, it also occurs with antagonists. nih.gov This internalization of antagonist-bound receptors can contribute to the clearing of receptors from the cell surface, further preventing signaling by the endogenous LHRH.

Interference with Intracellular Processes

The defining characteristic of an LHRH antagonist like LHRH, phe(5)-delta-ala(6)- is its ability to interfere with intracellular processes by blocking the initial step of the signaling cascade: receptor activation. researchgate.netnih.gov By competitively occupying the LHRH receptor, it prevents the conformational changes necessary for G protein coupling and the subsequent activation of downstream effectors like PLC. nih.gov In contrast, LHRH agonists actively trigger these intracellular pathways, leading to a cascade of phosphorylation events, ion mobilization, and gene expression changes. nih.gov Some studies indicate that in certain cancer cells, both LHRH agonists and antagonists can activate a Gαi/cAMP pathway, which can interfere with the signaling of growth factor receptors like EGF-R and IGF-1R, leading to antiproliferative effects. nih.govcancerbiomed.org

Effects on Gene Expression and Cellular Processes (e.g., Steroidogenic Enzyme mRNA Expression)

The pulsatile stimulation of the LHRH receptor by endogenous LHRH or agonists regulates the expression of genes involved in steroidogenesis. In contrast, the continuous presence of an LHRH agonist leads to the downregulation of these genes due to receptor desensitization. LHRH antagonists, by blocking the receptor, also lead to a decrease in the expression of steroidogenic enzyme mRNA. This effect is achieved by preventing the stimulatory action of endogenous LHRH. For instance, treatment with the LHRH antagonist cetrorelix (B55110) has been shown to decrease the levels of mRNA for LHRH receptors themselves. nih.gov

| Compound Type | Effect on Steroidogenic Enzyme mRNA Expression |

|---|---|

| LHRH Agonist (chronic) | Decreased expression due to receptor desensitization nih.gov |

| LHRH, phe(5)-delta-ala(6)- (Antagonist) | Decreased expression by blocking endogenous LHRH stimulation nih.gov |

Cellular Viability and Antiproliferative Effects (in active analogs for comparison)

Active LHRH analogs, both agonists and antagonists, have been shown to exert direct antiproliferative effects on various cancer cell lines that express LHRH receptors. nih.govnih.gov The mechanisms for these effects are complex and can involve the interference with growth factor signaling pathways. nih.gov For example, the LHRH antagonist cetrorelix has demonstrated a marked inhibition of proliferation in mammary, ovarian, and endometrial cancer cell lines. nih.gov Similarly, LHRH agonists can inhibit the growth of human prostatic cancer cells. nih.gov

As an antagonist, LHRH, phe(5)-delta-ala(6)- would be expected to contribute to antiproliferative effects primarily by blocking the binding of any endogenous LHRH that might be acting as a growth factor for the tumor cells. researchgate.net Any direct antiproliferative signaling initiated by the antagonist itself would likely be dependent on the specific cell type and the signaling pathways it might modulate upon binding, such as the Gαi/cAMP pathway mentioned earlier. nih.gov

| Compound Type | Direct Antiproliferative Effect | Mechanism |

|---|---|---|

| LHRH Agonist | Yes (in some cancer cells) nih.gov | Interference with growth factor signaling pathways nih.gov |

| LHRH Antagonist (e.g., Cetrorelix) | Yes (in some cancer cells) nih.gov | Blockade of endogenous LHRH stimulation; potential direct signaling researchgate.netnih.gov |

| LHRH, phe(5)-delta-ala(6)- (Antagonist) | Likely, by blocking endogenous LHRH | Competitive inhibition of LHRH receptor researchgate.net |

Following a comprehensive search for preclinical pharmacological data on the specific luteinizing hormone-releasing hormone (LHRH) analogue, LHRH, phe(5)-delta-ala(6)-, it has been determined that there is a lack of publicly available scientific literature detailing its evaluation in animal models. The performed searches for this particular compound in the context of in vivo rodent studies, endocrine modulation, and target tissue effects did not yield specific results.

The scientific community extensively utilizes animal models to conduct preclinical evaluations of novel LHRH analogues. These studies are crucial for understanding the pharmacodynamics and potential therapeutic applications of these compounds before they can be considered for human trials. The research typically involves a thorough investigation of the analogue's effects on the endocrine system and its interaction with target tissues. However, for LHRH, phe(5)-delta-ala(6)-, such detailed preclinical data is not present in the accessible scientific domain.

Therefore, it is not possible to provide an article focusing solely on the preclinical pharmacological evaluation of LHRH, phe(5)-delta-ala(6)- as per the requested outline, due to the absence of specific research findings for this compound. The general methodologies and rationale for testing LHRH analogues are well-established, but their specific application and the results obtained for LHRH, phe(5)-delta-ala(6)- have not been documented in available literature.

Future Research Directions and Advanced Lhrh Analogue Design

Strategies for Overcoming Inactivity of Specific LHRH Analogues through Structural Modification

The biological activity of LHRH analogues is highly dependent on their specific amino acid sequence and conformation. Even minor modifications can lead to a complete loss of activity. A case in point is the analogue LHRH, phe(5)-delta-ala(6)-, which, along with its des-Gly10 ethylamide counterpart, has been found to be inactive. Research into this specific analogue has indicated that the introduction of α,β-dehydrogenation of the alanine (B10760859) residue at position 6 is not tolerated for biological activity. This finding suggests that a certain degree of flexibility at this position is crucial for the molecule to adopt the necessary conformation for receptor binding and activation.

The inactivity of such analogues provides valuable insights into the structural requirements for LHRH receptor interaction. The key strategies to overcome the inactivity of LHRH analogues often revolve around modifications at key positions, particularly at position 6, to restore or introduce the desired biological function. The primary approach involves the substitution of the amino acid at position 6 with a D-amino acid. This substitution is known to stabilize a β-II' turn in the central part of the peptide (residues 5-8), a conformation that is believed to be critical for agonistic activity. By promoting this specific three-dimensional structure, the analogue can more effectively bind to and activate the LHRH receptor.

Further structural modifications to rescue inactive analogues could involve:

Cyclization: Introducing conformational constraints through cyclization can lock the peptide into a more bioactive conformation, potentially overcoming the negative impact of an otherwise inactivating modification.

The lessons learned from inactive analogues like LHRH, phe(5)-delta-ala(6)- are instrumental in refining the principles of LHRH analogue design, emphasizing the delicate balance between structural rigidity and flexibility required for potent biological activity.

Rational Design of Next-Generation LHRH Analogues with Enhanced Potency or Specificity

The rational design of new LHRH analogues aims to create compounds with improved therapeutic profiles, including increased potency, enhanced specificity for the LHRH receptor, and better stability. Since the elucidation of the LHRH sequence, thousands of analogues have been synthesized to improve upon the native peptide's short half-life of 3-4 minutes in human blood. nih.gov

Key strategies in the rational design of next-generation LHRH analogues include:

Substitution at Key Positions: Modifications at positions 6 and 10 have been particularly fruitful. Replacing the glycine (B1666218) at position 6 with a D-amino acid enhances stability by protecting against enzymatic degradation and helps to maintain the biologically active β type II turn conformation. nih.gov Modifications at position 10, such as replacing the glycine-amide with an ethylamide group, also contribute to increased stability and potency.

Introduction of Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids can confer unique properties to the analogues, such as increased resistance to proteolysis and altered receptor binding affinities.

Development of Bi-functional Analogues: Novel LHRH analogues are being designed to not only interact with the LHRH receptor but also to possess a second function. For example, bifunctional antiandrogens have been proposed that combine a steroidal compound with a ligand for other proteins to enhance their therapeutic effect in hormone-refractory prostate cancer. mdpi.compeptidesciences.com

These design principles have led to the development of super-agonists and potent antagonists that are central to the treatment of various hormone-dependent diseases. The ongoing efforts in this area are focused on fine-tuning these molecules to achieve even greater therapeutic efficacy and to minimize side effects.

Development of Conformationally Constrained Peptidomimetics Based on LHRH Scaffold

To overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability, researchers are developing peptidomimetics. These are molecules that mimic the essential structural features of a peptide but are built from non-peptide scaffolds. In the context of LHRH, the goal is to create conformationally constrained molecules that present the key pharmacophoric groups in the correct spatial orientation for high-affinity receptor binding.

A prominent strategy in this area is the development of cyclic peptide analogues. By cyclizing the peptide chain, the conformational flexibility is reduced, which can pre-organize the molecule into its bioactive conformation. This can lead to increased potency and selectivity, as well as improved stability against enzymatic degradation. For example, cyclic peptide antagonists of LHRH have been synthesized and shown to be effective in inhibiting ovulation. researchgate.net The potency of these cyclic analogues is often sensitive to the size of the ring and the nature of the amino acids within the cyclic portion. researchgate.net

The design of conformationally constrained peptidomimetics is guided by an understanding of the bioactive conformation of LHRH and its analogues. Computational modeling and spectroscopic techniques are used to predict and analyze the three-dimensional structures of these molecules, which in turn informs the design of new and improved peptidomimetics. The ultimate aim is to create smaller, more drug-like molecules that retain the potent and specific activity of their parent peptide.

Integration of LHRH Analogues with Novel Drug Delivery Systems

A major area of innovation in the field of LHRH analogues is their integration with advanced drug delivery systems. This approach aims to enhance the therapeutic efficacy of the analogues by improving their stability, bioavailability, and targeting to specific tissues. LHRH receptors are overexpressed in a variety of cancers, which makes LHRH analogues excellent candidates for guiding therapeutic agents directly to tumor cells. nih.govnih.gov

Dendrimers are highly branched, synthetic macromolecules with a well-defined structure. Conjugating LHRH analogues to dendrimers can create nanostructures with several advantageous properties. These peptide-dendrimer conjugates can protect the LHRH analogue from enzymatic degradation, thereby increasing its stability and circulation half-life. The multivalent nature of dendrimers allows for the attachment of multiple peptide molecules, which can lead to enhanced binding to LHRH receptors.

Researchers have synthesized LHRH-functionalized mini-dendrimers with the goal of improving the oral bioavailability of the peptide. nih.gov These conjugates have shown promise in forming nanoparticles of a size suitable for potential oral delivery. nih.gov Both poly-lysine and poly(amidoamine) (PAMAM) dendrimers have been used as scaffolds for LHRH conjugation. nih.govnih.gov Studies have demonstrated that such conjugates can be stable in physiological conditions. nih.gov

The overexpression of LHRH receptors on the surface of many cancer cells provides a molecular target for the selective delivery of anticancer agents. nih.govnih.gov By conjugating cytotoxic drugs or imaging agents to LHRH analogues, it is possible to create targeted therapies that preferentially accumulate in tumor tissues, thereby increasing their efficacy and reducing systemic toxicity. nih.govnih.govnih.gov

This strategy has been explored with a variety of therapeutic payloads, including:

Chemotherapeutic drugs: Doxorubicin has been conjugated to an LHRH analogue to create a targeted chemotherapeutic that has been investigated in clinical trials. nih.gov

Photosensitizers: For photodynamic therapy, LHRH analogues have been linked to photosensitizers to achieve selective destruction of cancer cells upon light activation. nih.gov

siRNA: LHRH-targeted dendrimers have been used to deliver small interfering RNA (siRNA) to cancer cells to specifically silence genes involved in tumor growth and survival. nih.gov

Lytic peptides: LHRH sequences have been conjugated to lytic peptides to create agents that can selectively destroy prostate cancer cells. openpr.com

These targeted delivery systems hold great promise for the development of more effective and less toxic cancer therapies.

Advanced Computational Approaches in LHRH Analogue Drug Discovery

Computational methods are playing an increasingly important role in the discovery and design of new LHRH analogues. These in silico techniques can accelerate the drug development process and reduce its cost by allowing researchers to predict the properties of molecules before they are synthesized.

Key computational approaches used in LHRH analogue research include:

Molecular Modeling and Dynamics Simulations: These methods are used to study the three-dimensional structure and conformational dynamics of LHRH analogues and their interaction with the LHRH receptor. This can provide insights into the structural basis of their activity and guide the design of new analogues with improved binding affinity and selectivity. For instance, molecular dynamics simulations have been used to understand the conformational behavior of novel LHRH peptidomimetics.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that are important for activity.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds to identify those that are most likely to bind to the LHRH receptor. This can help to prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. Pharmacophore models can be generated based on the structures of known active LHRH analogues and then used to search for new compounds with similar properties.

The integration of these computational methods into the drug discovery pipeline is expected to lead to the more rapid and efficient development of the next generation of LHRH analogues with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing [Phe⁵, δ-Ala⁶]-LHRH analogs in preclinical studies?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Post-synthesis, reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) are used for purification and validation. Structural confirmation requires circular dichroism (CD) spectroscopy to assess secondary structure and nuclear magnetic resonance (NMR) for residue-specific assignments. Purity (>95%) must be verified via analytical HPLC, and endotoxin levels should comply with preclinical guidelines (e.g., <0.1 EU/mg) .

Q. How is the δ-Ala⁶ modification in LHRH analogs validated for receptor binding affinity and stability?

- Methodological Answer : Competitive binding assays (e.g., radioligand displacement using ¹²⁵I-labeled LHRH) quantify receptor affinity in pituitary cell membranes. Stability is assessed via serum incubation (37°C, 24 hrs) followed by LC-MS to measure degradation kinetics. Comparative studies with native LHRH are critical to confirm enhanced proteolytic resistance .

Q. What analytical techniques are prioritized for quantifying urinary δ-ALA in neurotoxicity studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS is preferred for δ-ALA quantification. Sample preparation involves acid hydrolysis of δ-ALA conjugates, followed by derivatization with acetylacetone/formaldehyde. Method validation must include spike-recovery tests (85–115%) and intraday/interday precision (<10% RSD) .

Advanced Research Questions

Q. How can conflicting data on δ-ALA’s role as a neurotoxicity biomarker in mixed-metal exposure models be resolved?

- Methodological Answer : Multivariate regression analysis should account for confounding factors (e.g., metal interactions, renal clearance rates). Replicate studies with controlled dosing regimens (e.g., Pb + As + Mn co-exposure) and longitudinal δ-ALA measurements in brain tissue and urine can clarify dose-response relationships. Correlative analyses (e.g., Spearman’s ρ) between urinary δ-ALA and neurobehavioral outcomes (e.g., Morris water maze performance) are recommended .

Q. What experimental design considerations are critical for studying [Phe⁵, δ-Ala⁶]-LHRH’s pharmacokinetics in heterogeneous tumor models?

- Methodological Answer : Use orthotopic xenografts (e.g., prostate or breast cancer models) with varying receptor densities. Employ radioisotope-labeled analogs (e.g., ⁶⁸Ga-DOTA conjugates) for dynamic PET imaging to assess tumor uptake and clearance. Pharmacokinetic modeling (e.g., non-compartmental analysis) should integrate plasma/tissue sampling at multiple timepoints (0–24 hrs) and account for renal/hepatic excretion pathways .

Q. How should researchers address discrepancies in δ-ALA’s specificity as a biomarker across species (e.g., rats vs. primates)?

- Methodological Answer : Conduct cross-species comparative studies with matched exposure protocols. Measure δ-ALA in cerebrospinal fluid (CSF) and brain homogenates alongside urinary levels. Use species-specific ELISA kits to avoid antibody cross-reactivity artifacts. Statistical meta-analysis of existing datasets can identify interspecies variability thresholds .

Q. What strategies optimize the stability of [Phe⁵, δ-Ala⁶]-LHRH in aqueous formulations for long-term in vivo studies?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf stability. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% polysorbate-80 to prevent aggregation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis monitors degradation products (e.g., oxidation at Met residues) .

Data Interpretation & Reporting Guidelines

Q. How should researchers report contradictory δ-ALA data in multi-metal neurotoxicity studies?

- Methodological Answer : Clearly delineate exposure groups (single vs. co-treatment) and statistical power in methods. Use Bland-Altman plots to assess agreement between urinary and brain δ-ALA levels. Report confidence intervals (95% CI) for correlation coefficients and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. What metadata is essential for reproducibility in [Phe⁵, δ-Ala⁶]-LHRH synthesis studies?

- Methodological Answer : Document resin type (e.g., Rink amide MBHA), coupling reagents (e.g., HBTU/HOBt), and deprotection times. Provide raw HPLC chromatograms, MS spectra, and NMR chemical shifts in supplementary materials. Follow FAIR data principles by depositing datasets in repositories like Zenodo with unique DOIs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro